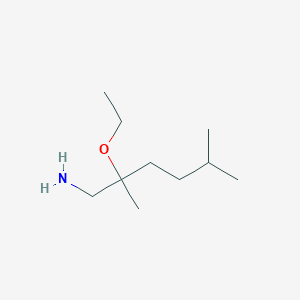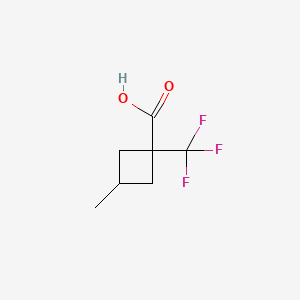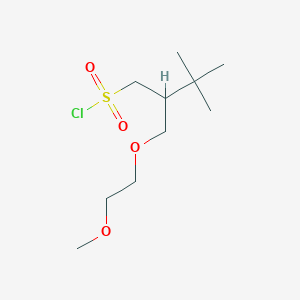
2-(3,5-Difluoro-2-hydroxyphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Difluoro-2-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H5F2NO. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoro-2-hydroxyphenyl)acetonitrile typically involves the reaction of 3,5-difluoro-2-hydroxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the use of a base-catalyzed reaction where the aldehyde is treated with sodium cyanide in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated reactors and precise control of temperature and pressure can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
2-(3,5-Difluoro-2-hydroxyphenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,5-difluoro-2-hydroxybenzoic acid.
Reduction: Formation of 2-(3,5-difluoro-2-hydroxyphenyl)ethylamine.
Substitution: Formation of various substituted phenylacetonitriles depending on the nucleophile used.
科学研究应用
2-(3,5-Difluoro-2-hydroxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(3,5-Difluoro-2-hydroxyphenyl)acetonitrile depends on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in various interactions, influencing the compound’s overall activity. The exact pathways and targets can vary based on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(3,5-Difluoro-4-hydroxyphenyl)acetonitrile
- 3,5-Difluoro-2-methoxyphenylboronic acid, pinacol ester
Uniqueness
2-(3,5-Difluoro-2-hydroxyphenyl)acetonitrile is unique due to the specific positioning of the fluorine atoms and the hydroxyl group on the phenyl ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing fluorine atoms and an electron-donating hydroxyl group creates a unique electronic environment that can be exploited in various chemical and biological applications.
属性
分子式 |
C8H5F2NO |
|---|---|
分子量 |
169.13 g/mol |
IUPAC 名称 |
2-(3,5-difluoro-2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H5F2NO/c9-6-3-5(1-2-11)8(12)7(10)4-6/h3-4,12H,1H2 |
InChI 键 |
MRXOIZPAAMCXEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1CC#N)O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



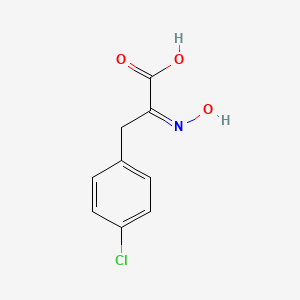

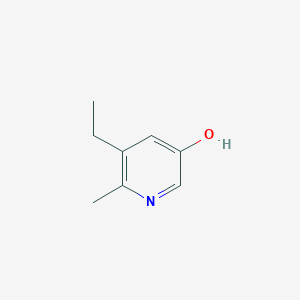
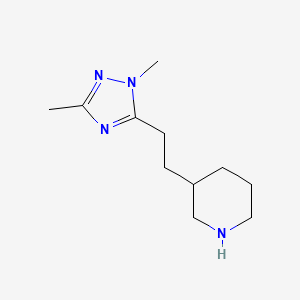

![1-((5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13624272.png)


